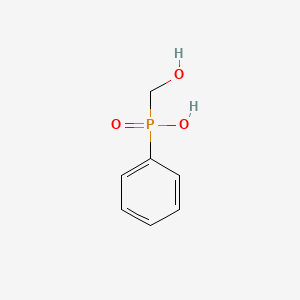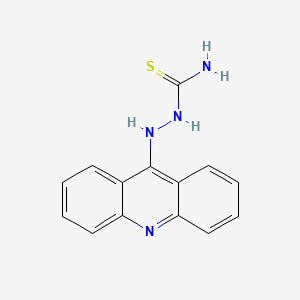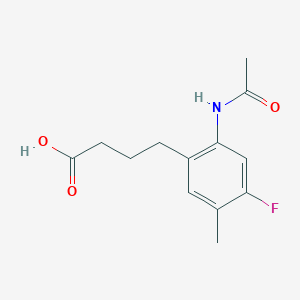
Hydroxymethylphenylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethylphenylphosphinic acid is an organic phosphorus compound with the chemical formula C7H9PO2. It is characterized by the presence of hydroxyl (-OH), methyl (-CH3), and benzene ring groups . This compound is known for its versatility and has applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Hydroxymethylphenylphosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphinic acid with formaldehyde in the presence of concentrated hydrochloric acid. The mixture is heated to 40-45°C until a clear solution is obtained . Another method involves the hydrolysis of phenylphosphonic dichloride, followed by a reaction with formaldehyde to form this compound . These methods are used both in laboratory settings and industrial production.
Analyse Des Réactions Chimiques
Hydroxymethylphenylphosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with sodium hypophosphite and trioxymethylene (polymerized from formaldehyde) at 60-100°C to form a mixture of hydroxymethylphosphinic acid and dihydroxymethylphosphinic acid . It also reacts with molybdenum dioxide dichloride (MoO2Cl2) in a mixture of ethanol and dichloromethane to form a dinuclear molybdenum complex . Common reagents used in these reactions include formaldehyde, hydrochloric acid, and sodium hypophosphite. The major products formed from these reactions are various phosphinate and phosphonate derivatives.
Applications De Recherche Scientifique
Hydroxymethylphenylphosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes, such as the dinuclear molybdenum complex mentioned earlier . In biology and medicine, it is studied for its potential as a flame retardant and its role in various biochemical pathways . In industry, it is used as an environmentally friendly flame retardant due to its high phosphorus content and excellent thermal stability . Additionally, it is used in the preparation of polymer-supported phosphoric, phosphonic, and phosphinic acids, which have applications in separation science .
Mécanisme D'action
The mechanism of action of hydroxymethylphenylphosphinic acid involves its interaction with various molecular targets and pathways. For example, in its role as a flame retardant, it acts by promoting the formation of a char layer on the surface of the material, thereby preventing the spread of flames . In biochemical pathways, it may interact with enzymes and other proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Hydroxymethylphenylphosphinic acid can be compared with other similar compounds, such as bis(hydroxymethyl)phosphinic acid and phenylphosphinic acid. While all these compounds contain phosphorus and have similar chemical structures, this compound is unique due to the presence of both hydroxyl and methyl groups attached to the benzene ring . This structural feature gives it distinct chemical properties and reactivity compared to its analogs. Other similar compounds include various phosphinate and phosphonate derivatives, which are used in similar applications but may differ in their specific chemical behavior and effectiveness .
Propriétés
Numéro CAS |
61451-78-3 |
|---|---|
Formule moléculaire |
C7H8O3P+ |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
hydroxymethoxy-oxo-phenylphosphanium |
InChI |
InChI=1S/C7H8O3P/c8-6-10-11(9)7-4-2-1-3-5-7/h1-5,8H,6H2/q+1 |
Clé InChI |
LAZNGKRQRPLAKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](=O)OCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(Cyclohex-3-en-1-yl)ethenyl]cyclohex-1-ene](/img/structure/B8806077.png)




![6-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B8806098.png)



